molecular formula C8H10N2O B2559231 2-[1-(Prop-2-enoyl)azetidin-3-yl]acetonitrile CAS No. 2224217-67-6

2-[1-(Prop-2-enoyl)azetidin-3-yl]acetonitrile

Cat. No.: B2559231
CAS No.: 2224217-67-6
M. Wt: 150.181
InChI Key: SUCRWXXGICECHL-UHFFFAOYSA-N
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Description

2-[1-(Prop-2-enoyl)azetidin-3-yl]acetonitrile is a chemical compound with a unique structure that includes an azetidine ring, a nitrile group, and a prop-2-enoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Prop-2-enoyl)azetidin-3-yl]acetonitrile typically involves the reaction of azetidine derivatives with acrylonitrile under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the azetidine, followed by the addition of acrylonitrile to form the desired product. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Prop-2-enoyl)azetidin-3-yl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-[1-(Prop-2-enoyl)azetidin-3-yl]acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(Prop-2-enoyl)azetidin-3-yl]acetonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds or coordinate with metal ions, while the azetidine ring can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various effects depending on the context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic Acid
  • 2-[1-(Prop-2-enoyl)azetidin-3-yl]acetic Acid

Uniqueness

2-[1-(Prop-2-enoyl)azetidin-3-yl]acetonitrile is unique due to its combination of an azetidine ring, a nitrile group, and a prop-2-enoyl group. This structure provides distinct reactivity and potential for diverse applications compared to other similar compounds.

Properties

IUPAC Name

2-(1-prop-2-enoylazetidin-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-2-8(11)10-5-7(6-10)3-4-9/h2,7H,1,3,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCRWXXGICECHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC(C1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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